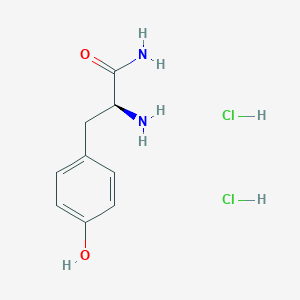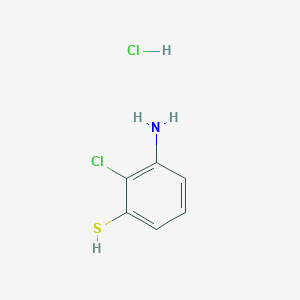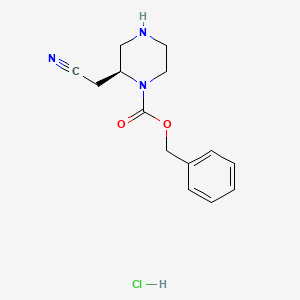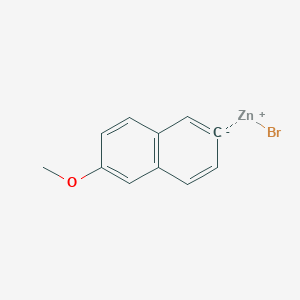
(S)-2-Amino-3-(4-hydroxyphenyl)propanamide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-2-Amino-3-(4-hydroxyphenyl)propanamide dihydrochloride” is also known as N-(4-Hydroxyphenyl)propionamide . It has a molecular weight of 165.19 and its IUPAC name is N-(4-hydroxyphenyl)propanamide .
Synthesis Analysis
The synthesis of piperazine derivatives, which are similar to the compound , has been reported in recent literature . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of N-(4-Hydroxyphenyl)propionamide is represented by the linear formula C9H11NO2 . The InChI code for this compound is 1S/C9H11NO2/c1-2-9(12)10-7-3-5-8(11)6-4-7/h3-6,11H,2H2,1H3,(H,10,12) .Chemical Reactions Analysis
The synthesis of piperazine derivatives, which are structurally similar to the compound , involves various reactions such as cyclization, ring annulation, cycloaddition, direct C-H arylation, and others . These reactions are used to create a variety of chemical categories with two or three nitrogen atoms, indicating various biological activities .Physical And Chemical Properties Analysis
N-(4-Hydroxyphenyl)propionamide is a solid at room temperature . It should be stored in a dry place at room temperature .Wissenschaftliche Forschungsanwendungen
Oncology Research
FTY720, chemically related to the given compound, shows promise in cancer therapy. It is a potent immunosuppressant approved for multiple sclerosis treatment but also exhibits preclinical antitumor efficacy in various cancer models. Its antitumor effects are attributed to both S1PR-dependent and independent mechanisms, providing a novel approach for cancer treatment (Li Zhang et al., 2013).
Environmental Science and Toxicology
Research on advanced oxidation processes (AOPs) for degrading acetaminophen in water includes insights into by-products, biotoxicity, and degradation pathways. This study highlights the environmental impact and degradation strategies for pharmaceuticals, with specific mention of compounds like N-(3,4-dihydroxy phenyl) acetamide, which shares structural similarities (Mohammad Qutob et al., 2022).
Microbial Research
Eugenol, a hydroxyphenyl propene, and essential oils containing it have been studied for their antimicrobial properties. This research is significant for understanding natural antimicrobial compounds' potential in combating infections and food preservation (A. Marchese et al., 2017).
Food Science
The formation and toxicity of acrylamide in baked products have been extensively reviewed. This research is crucial for improving food safety standards and reducing exposure to potentially harmful compounds in food (J. Keramat et al., 2011).
Wirkmechanismus
While the exact mechanism of action for this compound is not clearly recognized, it is known that piperazine derivatives, which are structurally similar, exhibit a wide range of biological activities . These activities include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Safety and Hazards
Zukünftige Richtungen
Pyrrolopyrazine derivatives, which are structurally similar to the compound , have been isolated from various sources and exhibit a wide range of biological activities . This makes the pyrrolopyrazine structure an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in the literature will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(4-hydroxyphenyl)propanamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c10-8(9(11)13)5-6-1-3-7(12)4-2-6;;/h1-4,8,12H,5,10H2,(H2,11,13);2*1H/t8-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYNFOMWBDXPHK-JZGIKJSDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)N)N)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N)N)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Potassium (trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonate](/img/structure/B6296981.png)

![2-[2-[2-Chloro-6-(trifluoromethyl)phenyl]ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6296992.png)






